4-(2-morpholin-4-yl-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
4-(2-morpholin-4-yl-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-morpholin-4-yl-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Morpholine Derivative: The morpholine ring is introduced through a reaction between ethylene oxide and morpholine under controlled conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of reagents such as trifluoromethyl iodide and a radical initiator.
Sulfonamide Formation: The final step involves the reaction of the morpholine derivative with a sulfonyl chloride in the presence of a base to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-morpholin-4-yl-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
4-(2-morpholin-4-yl-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-morpholin-4-yl-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the 5-lipoxygenase and cyclooxygenase pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(methylthio)-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzenesulfonamide
- 1-[[3-ethoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl]methylideneamino]-3-[2-(trifluoromethyl)phenyl]thiourea
Uniqueness
4-(2-morpholin-4-yl-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the presence of both a morpholine ring and a trifluoromethyl group, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
Properties
IUPAC Name |
4-(2-morpholin-4-yl-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O5S/c20-19(21,22)14-2-1-3-15(12-14)23-30(26,27)17-6-4-16(5-7-17)29-13-18(25)24-8-10-28-11-9-24/h1-7,12,23H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITSVUIDEIBSPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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